molecular formula C9H7Cl B1583626 (3-Chloroprop-1-yn-1-yl)benzene CAS No. 3355-31-5

(3-Chloroprop-1-yn-1-yl)benzene

Cat. No.: B1583626
CAS No.: 3355-31-5
M. Wt: 150.6 g/mol
InChI Key: RMPSZEZJKSUNKR-UHFFFAOYSA-N
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Description

Significance of the (3-Chloroprop-1-yn-1-yl)benzene Framework in Synthetic Strategies

The this compound framework is of particular importance in synthetic strategies, serving as a key intermediate for the introduction of the phenylpropargyl moiety into various molecules. Its structure, which includes a terminal alkyne and a reactive chloride, allows for a wide range of chemical transformations. The compound's triple bond and chlorine substituent render it highly reactive in cross-coupling and cycloaddition reactions.

One of the primary synthetic routes to this compound involves the reaction of phenylacetylene (B144264) with hydrogen chloride, often catalyzed by agents like ferric chloride. Another method is the chlorination of γ-phenylpropargyl alcohol using selenium tetrachloride, which can yield the product quantitatively.

Once formed, this compound participates in numerous reactions. It is frequently used in Friedel-Crafts reactions, where a Lewis acid like aluminum chloride activates the alkynyl chloride to form a carbocationic intermediate that subsequently attacks an aromatic ring. This method is a cornerstone for creating more complex aryl-alkyne structures. Furthermore, copper-catalyzed coupling reactions, such as those using a copper(I) bromide-dimethyl sulfide (B99878) complex, enable the coupling of the (3-chloroprop-1-yn-1-yl) precursor with various benzene (B151609) derivatives, with reported yields often ranging from 74% to 86%.

The versatility of this framework is further highlighted by its ability to undergo substitution reactions, where the chlorine atom is replaced by other functional groups, as well as oxidation and reduction reactions that transform the alkyne moiety. This reactivity makes it a valuable precursor for synthesizing a variety of organic compounds, including pharmaceutical intermediates and fungicides.

Table 1: Synthesis and Reactions of this compound

Reaction TypeReactantsCatalyst/ReagentsConditionsProduct TypeTypical Yield
Synthesis Phenylacetylene, Hydrogen ChlorideFerric ChlorideLightThis compound-
Synthesis γ-Phenylpropargyl alcohol, Selenium tetrachloride--This compoundQuantitative
Friedel-Crafts Benzene, this compoundAluminum chloride (AlCl₃)Anhydrous, low temperatureAryl-substituted alkyne70-85%
Copper Coupling (3-Chloroprop-1-yn-1-yl) precursor, Benzene derivativeCuBr·Me₂STHF, room or elevated temp.Aryl-substituted alkyne74-86%

Historical Context of Propargyl Halide Chemistry in Carbon-Carbon Bond Formation

The chemistry of propargyl halides has a rich history as a fundamental tool for constructing carbon-carbon bonds in organic synthesis. nih.gov These reagents have long been employed in classical reactions such as the Barbier-type nucleophilic addition to carbonyl compounds. nih.gov This method, often mediated by metals like zinc, iron, or tin, facilitates the formation of secondary or tertiary homopropargylic alcohols from aldehydes and ketones, respectively. nih.govmdpi.com

A significant advancement in the field was the development of transition-metal-catalyzed reactions. In 1985, Jiro Tsuji published a seminal report on the palladium-catalyzed cyclization of propargylic compounds, which opened new avenues for synthesizing complex cyclic and heterocyclic structures. acs.orgacs.org This work demonstrated that the strategic placement of an internal nucleophile could lead to efficient cyclization under mild conditions. acs.org

Further evolution in this area saw the development of enantioselective methods. For instance, nickel-catalyzed Negishi cross-couplings of propargyl bromides with organozinc reagents were developed to achieve direct SN2 substitution, providing access to chiral propargyl derivatives. rsc.org The ongoing research focuses on enhancing the chemo-, regio-, and stereoselectivity of these transformations, often through the design of novel ligands and catalytic systems. acs.orgrsc.org These advancements have expanded the scope of propargyl halides, making them indispensable reagents for the synthesis of complex natural products and pharmaceuticals. nih.govrsc.org

Table 2: Evolution of Propargyl Halide Reactions

EraKey Reaction TypeMediators/CatalystsProductsSignificance
Early/Classical Barbier-type reactionMetals (Zn, Fe, Sn)Homopropargylic alcoholsFundamental C-C bond formation from carbonyls. nih.govmdpi.com
Mid-Late 20th Century Palladium-catalyzed cyclizationPalladium complexesCyclic and heterocyclic compoundsOpened new routes to complex ring systems under mild conditions. acs.orgacs.org
Modern Asymmetric CatalysisChiral Ni, Cr, Rh complexesEnantioenriched allenes, amines, alcoholsHigh stereocontrol in C-C bond formation. acs.orgnih.govresearchgate.net

Properties

IUPAC Name

3-chloroprop-1-ynylbenzene
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InChI

InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSZEZJKSUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20955184
Record name (3-Chloroprop-1-yn-1-yl)benzene
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Molecular Weight

150.60 g/mol
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CAS No.

3355-31-5
Record name 3355-31-5
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Record name (3-Chloroprop-1-yn-1-yl)benzene
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Record name (3-chloroprop-1-yn-1-yl)benzene
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Synthetic Methodologies for 3 Chloroprop 1 Yn 1 Yl Benzene and Its Derivatives

Direct Halogenation Approaches

Direct halogenation approaches focus on the conversion of an alcohol functional group in a precursor molecule into a carbon-chlorine bond. These methods are often straightforward and utilize common laboratory reagents.

Chlorination of Phenylpropargyl Alcohols

The most direct route to (3-Chloroprop-1-yn-1-yl)benzene involves the chlorination of 3-phenylprop-2-yn-1-ol, commonly known as phenylpropargyl alcohol. This transformation replaces the hydroxyl group with a chlorine atom.

The conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂) is a classic and widely used method in organic synthesis. harvard.edu When phenylpropargyl alcohol is treated with thionyl chloride, it is converted into this compound. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and can be easily removed from the reaction mixture, driving the reaction to completion. harvard.edumdpi.com

The reaction mechanism typically proceeds through an SN2 pathway. harvard.edu The alcohol's oxygen atom first attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This step forms a chlorosulfite ester intermediate, which effectively converts the hydroxyl group from a poor leaving group into a much better one. researchgate.net The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group in an SN2 fashion. researchgate.netnih.gov This nucleophilic attack results in the formation of the alkyl chloride with an inversion of stereochemical configuration if the carbon is a chiral center. researchgate.net The reaction is often carried out in the presence of a tertiary amine base, such as pyridine (B92270), which neutralizes the generated HCl. researchgate.net

Table 1: Reaction of Phenylpropargyl Alcohol with Thionyl Chloride

ReactantReagentProductKey Features
Phenylpropargyl alcoholThionyl Chloride (SOCl₂)This compoundFormation of gaseous byproducts (SO₂, HCl). harvard.edumdpi.com
Mechanism involves a chlorosulfite ester intermediate. researchgate.net
Typically proceeds via an SN2 mechanism with inversion of configuration. researchgate.net
Often performed with a base like pyridine to neutralize HCl. researchgate.net

Selenium tetrachloride (SeCl₄) has been identified as an effective reagent for the chlorination of phenylpropargyl alcohols. Research has shown that the reaction of γ-phenylpropargyl alcohol with selenium tetrachloride results in a quantitative yield of this compound. wikipedia.org This highlights the utility of SeCl₄ as a chlorinating agent in specific organic transformations, providing a high-efficiency route to the desired product. wikipedia.org

Electrophilic Halogenations of Propargyl Alcohols and Derivatives

The interaction of propargyl alcohols with electrophilic halogen sources presents a more complex reaction landscape. While direct substitution of the alcohol is one possibility, these reactants can also undergo rearrangements, a process influenced by the electrophilic nature of the halogenating agent. libretexts.orgorganic-chemistry.org

When propargyl alcohols are treated with electrophilic halogenating agents, the reaction can initiate a process similar to the Meyer-Schuster rearrangement. organic-chemistry.org Instead of a proton, a halonium ion (such as Br⁺ or I⁺) acts as the electrophile, attacking the alkyne's triple bond. organic-chemistry.org This leads to the formation of a bridged halonium ion intermediate. Rather than simple substitution, this intermediate typically rearranges to form α-haloenones or α-haloenals. organic-chemistry.org This pathway represents a significant alternative to direct substitution and is a key reaction of propargyl alcohols under electrophilic halogenation conditions. libretexts.org The specific products, which include α-chloroenones, α-bromoenones, and α-iodoenones, are themselves valuable synthetic intermediates. organic-chemistry.org

Cross-Coupling and Alkynylation Routes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and offer versatile strategies for synthesizing alkynyl compounds like this compound.

Preparation via Specific Reaction between Phenyl Derivatives and Chloroalkynes

The synthesis of this compound can be achieved by creating the aryl-alkyne bond through cross-coupling chemistry. This generally involves the reaction of an aryl metallic reagent (a phenyl derivative) with an appropriate three-carbon chloroalkyne electrophile.

Prominent examples of such transformations include the Sonogashira, Suzuki, and Negishi couplings. wikipedia.orglibretexts.orgwikipedia.org The Sonogashira reaction, for instance, couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org To form the target compound, one could envision a reaction between a phenyl derivative, such as iodobenzene, and 3-chloropropyne.

A general and highly adaptable strategy involves the Suzuki reaction, which couples an organoboron compound with an organohalide. libretexts.org In this context, phenylboronic acid could be coupled with a dihalogenated propyne (B1212725) derivative, such as 1,3-dichloropropyne, under palladium catalysis. Similarly, the Negishi coupling utilizes an organozinc reagent, which would react with the chloroalkyne partner. wikipedia.orgorganic-chemistry.org These methods offer a modular approach, allowing for the synthesis of a wide array of derivatives by simply changing the coupling partners.

Table 2: Overview of Potential Cross-Coupling Strategies

Coupling ReactionPhenyl Derivative (Example)Chloroalkyne Partner (Example)Catalyst System (Typical)
Sonogashira wikipedia.orgIodobenzene3-ChloropropynePd catalyst, Cu(I) co-catalyst, Amine base
Suzuki libretexts.orgPhenylboronic acid1,3-DichloropropynePd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)
Negishi wikipedia.orgPhenylzinc chloride1,3-DichloropropynePd or Ni catalyst

Palladium-Catalyzed Sonogashira-Type Couplings of Propargyl Alcohols with Aryl Iodides

The Sonogashira cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is typically facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The synthesis of aryl-substituted propargyl alcohols, key precursors to compounds like this compound, can be efficiently achieved through this method.

A notable advancement in this area is the use of alternative solvent systems to enhance the environmental profile of the reaction. For instance, a γ-valerolactone-based ionic liquid, tetrabutylphosphonium (B1682233) 4-ethoxyvalerate, has been successfully employed as a reaction medium for the copper- and auxiliary base-free Sonogashira coupling of aryl iodides with propargyl alcohol. beilstein-journals.org This approach offers mild reaction conditions and leads to good to excellent yields of the desired aryl-propargyl alcohols. beilstein-journals.org

The general reaction scheme involves the coupling of an aryl iodide with propargyl alcohol in the presence of a palladium catalyst. The reactivity of the aryl halide is a significant factor, with the typical order of reactivity being I > Br > Cl. researchgate.net This allows for selective couplings when multiple halogen substituents are present on the aromatic ring. wikipedia.org

Below is a data table summarizing the palladium-catalyzed Sonogashira coupling of various iodoaromatic compounds with propargyl alcohol, demonstrating the versatility of this method.

Aryl IodideProductYield (%)
Iodobenzene3-Phenylprop-2-yn-1-ol80
1-Iodo-4-nitrobenzene3-(4-Nitrophenyl)prop-2-yn-1-ol78
1-Iodo-4-methoxybenzene3-(4-Methoxyphenyl)prop-2-yn-1-olNot specified
Reaction conditions: 0.5 mmol iodoaromatic compound, 0.75 mmol propargyl alcohol, 0.5 mol % (PPh₃)₂PdCl₂, in tetrabutylphosphonium 4-ethoxyvalerate at 55 °C for 3 hours. Data sourced from a study on Sonogashira couplings in ionic liquids. beilstein-journals.org

A related and noteworthy method is the deacetonative Sonogashira coupling, which involves the reaction of aryl propargyl alcohols with aryl chlorides. This process, catalyzed by a palladacycle/Xphos system, allows for the synthesis of unsymmetrical diaryl acetylenes from readily available aryl chlorides. sci-hub.se

Derivatization from Propargyl Alcohols

Once the aryl-propargyl alcohol scaffold is synthesized, further derivatization can be undertaken to introduce various functional groups. A key transformation in the context of this article is the conversion of the hydroxyl group to a chlorine atom to yield this compound.

Nucleophilic Substitution Reactions of Aryl-Propargyl Alcohols

Nucleophilic substitution reactions of aryl-propargyl alcohols provide a direct route to functionalized alkynes. The hydroxyl group of the propargyl alcohol can be substituted by a variety of nucleophiles, including halides.

A specific and efficient method for the synthesis of this compound involves the reaction of 1-phenylprop-2-yn-1-ol with selenium tetrachloride (SeCl₄). This reaction proceeds to give the desired chlorinated product in quantitative yield. This demonstrates a direct and high-yielding pathway for the chlorination of the propargylic alcohol.

The versatility of nucleophilic substitution on propargyl alcohols is further highlighted by the use of various catalytic systems. For instance, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the substitution of propargylic alcohols with a range of carbon and heteroatom-centered nucleophiles. rsc.org

The following table details a specific, high-yield synthesis of the target compound via nucleophilic substitution.

Starting MaterialReagentProductYield (%)
1-Phenylprop-2-yn-1-olSelenium tetrachloride (SeCl₄)This compoundQuantitative
This synthetic route provides a direct conversion of the aryl-propargyl alcohol to the corresponding propargyl chloride.

Reactivity and Transformation Pathways of 3 Chloroprop 1 Yn 1 Yl Benzene

Reactivity at the Alkynyl Moiety

The alkynyl group is characterized by its electron-rich π-system, which typically predisposes it to electrophilic attack. However, the sp-hybridization of the alkyne carbons imparts significant electronegativity, making them more electrophilic than their sp2-hybridized alkene counterparts. msu.edu This dual nature allows the alkynyl group in (3-Chloroprop-1-yn-1-yl)benzene to participate in nucleophilic additions, electrophilic additions, and radical processes.

Nucleophilic addition to unactivated alkynes is generally a challenging transformation due to the electron-rich nature of the triple bond, which tends to repel nucleophiles. quora.com Such reactions typically require activation by strong electron-withdrawing groups attached to the alkyne. vaia.comquora.com While the phenyl group is not a strong electron-withdrawing group, the inherent electrophilicity of the sp-hybridized carbons can still permit nucleophilic attack under specific conditions, such as the use of highly reactive nucleophiles or base catalysis. msu.edu

A notable example of nucleophilic addition to an alkyne is the reaction with alcohols in the presence of a strong base. This process, known as vinylation, results in the formation of alkenyl ethers. For this compound, reaction with an alcohol (R-OH) under basic conditions, such as with potassium hydroxide (B78521), can yield the corresponding (E/Z)-3-chloro-1-alkoxy-1-phenylprop-1-ene. The reaction proceeds via the initial deprotonation of the alcohol by the base to form a more potent alkoxide nucleophile. This alkoxide then attacks one of the sp-hybridized carbons of the alkyne, with subsequent protonation of the resulting vinyl anion intermediate to afford the alkenyl ether product.

ReactantCatalystProduct
This compoundBase (e.g., KOH)(E/Z)-3-Chloro-1-alkoxy-1-phenylprop-1-ene
Alcohol (R-OH)

Table 1: Base-Catalyzed Nucleophilic Addition of Alcohols.

The electron density of the two π-bonds makes the alkynyl group susceptible to attack by electrophiles. byjus.comslideshare.net Electrophilic addition to this compound can proceed once to yield a substituted alkene or twice to form a saturated product, depending on the stoichiometry of the electrophilic reagent. unacademy.com These reactions typically proceed through a vinyl cation intermediate, which is stabilized by the adjacent phenyl group through resonance. youtube.com In accordance with Markovnikov's rule, the electrophilic part of the reagent (e.g., H⁺ from H-X) adds to the terminal carbon of the triple bond, leading to the formation of the more stable vinyl cation with the positive charge on the carbon atom bearing the phenyl group.

Common electrophilic addition reactions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). unacademy.com For instance, the addition of one equivalent of hydrogen bromide (HBr) would be expected to yield (E/Z)-(1-bromo-3-chloroprop-1-en-1-yl)benzene.

ReagentConditionsProduct
Hydrogen Halide (e.g., HBr)1 equivalent(E/Z)-(1-Bromo-3-chloroprop-1-en-1-yl)benzene
Halogen (e.g., Br₂)1 equivalent(E,Z)-1,2-Dibromo-3-chloro-1-phenylprop-1-ene

Table 2: Representative Electrophilic Addition Reactions.

This compound is a substituted propargyl chloride. Propargyl halides are well-known precursors for the generation of propargyl radicals through homolytic cleavage of the carbon-halogen bond. uwindsor.ca This can be initiated by heat, light, or a radical initiator. The resulting phenyl-substituted propargyl radical is a resonance-stabilized species, existing as a hybrid of a propargyl and an allenyl radical. uwindsor.canih.gov

This resonance stabilization makes the radical relatively persistent and capable of participating in various synthetic transformations, including radical cyclizations and cross-coupling reactions. uwindsor.ca The self-reaction of propargyl radicals is also a known pathway for the formation of aromatic rings like benzene (B151609), highlighting their importance in combustion chemistry and materials science. acs.org

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a powerful method for synthesizing vinylsilanes. scientificspectator.com For terminal alkynes like this compound, this reaction is typically catalyzed by transition metal complexes (e.g., platinum, ruthenium, cobalt) or, more recently, by metal-free catalysts like boranes. researchgate.netnih.govrsc.org

The reaction can yield up to three different isomeric products, and the selectivity is highly dependent on the catalyst and reaction conditions employed. scientificspectator.com

α-vinylsilane : The silane (B1218182) adds with Markovnikov regioselectivity.

β-(E)-vinylsilane : The silane adds with anti-Markovnikov regioselectivity and syn-stereoselectivity (cis-addition).

β-(Z)-vinylsilane : The silane adds with anti-Markovnikov regioselectivity and anti-stereoselectivity (trans-addition).

While specific studies on the hydrosilylation of this compound are not detailed, its behavior as an unactivated terminal alkyne suggests it would be a suitable substrate for these established catalytic systems, providing access to various functionalized phenylvinylsilanes. nih.govrsc.org

Catalyst TypeTypical Product(s)
Platinum (e.g., Karstedt's catalyst)β-(E)-vinylsilane
Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆)α-vinylsilane, β-(Z)-vinylsilane
Borane (e.g., B(C₆F₅)₃)β-(Z)-vinylsilane

Table 3: Contextual Outcomes of Alkyne Hydrosilylation.

Nucleophilic Addition Reactions to the Alkynyl Group

Reactivity at the Chlorine Atom

The chlorine atom in this compound is situated at a propargylic position. This position is analogous to an allylic position, and as such, the C-Cl bond is activated towards nucleophilic substitution reactions (S_N). The compound serves as a potent electrophile and alkylating agent.

Nucleophiles can readily displace the chloride leaving group in an S_N2-type mechanism. The transition state of this reaction is stabilized by the adjacent π-system of the alkyne. This reactivity allows for the introduction of a wide variety of functional groups at the propargylic carbon, making it a valuable building block for synthesizing more complex molecules. For example, it can react with thioacetates under basic conditions to form sulfur-containing compounds.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution, a reaction where a nucleophile replaces the chlorine. This reactivity is enhanced by the electron-withdrawing nature of the adjacent alkyne group.

A notable application of this reactivity is in the synthesis of sulfur-containing bicyclic dienes. In this process, this compound acts as an electrophile, reacting with thioacetates in the presence of a base like potassium hydroxide in ethanol (B145695) at room temperature. This reaction proceeds via a nucleophilic attack of the thiolate anion on the carbon bearing the chlorine atom, leading to the formation of intermediates such as (2-bromocyclohex-2-en-1-yl)(3-phenylprop-2-yn-1-yl)sulfane with a purity greater than 75%.

Table 1: Nucleophilic Substitution of this compound

NucleophileReagents/ConditionsProduct TypeReference
ThioacetateKOH, Ethanol, Room TemperatureSulfur-containing bicyclic dienes

Dehalogenation Processes

While specific research detailing the dehalogenation of this compound is not extensively documented in the provided results, related compounds such as 2-chloroprop-2-en-1-yl sulfones readily undergo dehydrochlorination. researchgate.net This process typically involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form a new double or triple bond. Given the structure of this compound, dehydrochlorination could potentially lead to the formation of a cumulene or other unsaturated systems, though this specific transformation requires further investigation.

Reactivity of the Aromatic Ring

Electrophilic Substitution Reactions of the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. msu.edu In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of its hydrogen atoms. The propargyl chloride substituent influences the regioselectivity of this substitution.

One of the primary methods for synthesizing this compound itself is through a Friedel-Crafts type reaction, which is an electrophilic aromatic substitution. In this case, benzene acts as the nucleophile, attacking an electrophilic propargyl species.

For substitution reactions on this compound, the nature of the substituent directs incoming electrophiles. The electron-withdrawing character of the chloroalkynyl group would generally direct incoming electrophiles to the meta position. However, the specific directing effects for this compound require detailed experimental validation. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduminia.edu.eg The reaction conditions typically involve a strong electrophile and often a Lewis acid catalyst. msu.eduminia.edu.eg

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ReagentsElectrophileReference
HalogenationCl₂, FeCl₃Cl⁺ msu.edu
NitrationHNO₃, H₂SO₄NO₂⁺ msu.eduminia.edu.eg
SulfonationSO₃, H₂SO₄SO₃ msu.edu
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ msu.edu
Friedel-Crafts AcylationR-COCl, AlCl₃RCO⁺ msu.edu

Cascade and Domino Reactions

Cyclocarbopalladation and C-H Activation Cascades

While direct evidence for cyclocarbopalladation and C-H activation cascades involving this compound is not explicitly detailed in the search results, the structural motifs present in the molecule are highly relevant to such transformations. Palladium-catalyzed reactions are powerful tools for C-C and C-heteroatom bond formation. The alkyne and aryl halide functionalities are common participants in such cascades. For instance, related palladium-catalyzed couplings are used in the synthesis of this compound.

Photoredox Catalysis and Related Transformations (e.g., Synthesis of Sulfur Analogues)

The synthesis of sulfur-containing compounds can be achieved through various methods, including those that could potentially involve photoredox catalysis. While the provided information does not directly mention photoredox catalysis for this compound, it does highlight the synthesis of sulfur analogues through nucleophilic substitution. For example, the reaction with thioacetates demonstrates the formation of a C-S bond. In a related context, the reaction of 2,3-dichloroprop-1-ene with diphenyl disulfide in a hydrazine (B178648) hydrate-potassium hydroxide system yields various sulfur-containing products through a domino reaction, indicating the propensity of similar substrates to undergo complex transformations to form sulfur analogues. researchgate.net

Transition Metal-Catalyzed Cyclization and Insertion Reactions

This compound, with its reactive propargyl chloride and terminal alkyne functionalities, is a versatile substrate for a variety of transition metal-catalyzed reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from research on analogous arylalkynes and propargyl systems. Gold and palladium catalysts are particularly effective in promoting cyclization reactions of such compounds, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

Gold(I) catalysts, known for their carbophilicity, are adept at activating the alkyne group in arylalkyne substrates. This activation can initiate a cascade of reactions, including cyclization. For instance, gold(I)-catalyzed cycloisomerization of arylalkyne-enolethers has been shown to construct multisubstituted naphthalenes. encyclopedia.pub Similarly, gold-catalyzed tandem cyclization-oxidation strategies have been developed to access aryl acetaldehyde (B116499) derivatives from arene-enyne substrates. encyclopedia.pub In the context of substrates bearing a nucleophile, gold catalysis can facilitate intramolecular attacks on the activated alkyne, leading to cyclized products. This has been demonstrated in the synthesis of indole (B1671886) derivatives from 2-tosylamino-phenylprop-1-yn-3-ols. mdpi.com Given these precedents, it is highly probable that this compound could undergo gold-catalyzed intramolecular cyclization if a suitable nucleophilic group is present on the benzene ring or introduced via a coupling partner.

Palladium catalysis offers another powerful avenue for the cyclization of arylalkynes. Palladium(0)-catalyzed reactions involving diynylic carbonates can proceed through a tandem sequence of decarboxylation, intramolecular nucleophilic cyclization, and further rearrangements to yield complex polycyclic benzo[b]fluorene derivatives. rsc.org Furthermore, palladium-catalyzed dehydrogenative intramolecular arylation has been successfully applied to O-aryl cyclic vinylogous esters to synthesize benzofuran-fused cyclohexenones. nih.gov A notable example is the palladium-catalyzed, carbon monoxide-mediated double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to form 1H,8H-pyrrolo[3,2-g]indoles. nih.gov These examples underscore the potential of palladium catalysts to mediate the cyclization of this compound, likely through mechanisms involving oxidative addition, migratory insertion, and reductive elimination.

While direct examples of insertion reactions with this compound are not readily found, the presence of the propargyl chloride moiety suggests the possibility of such transformations. For example, transition metal-catalyzed insertion of unsaturated molecules into the carbon-chlorine bond could be a potential reaction pathway.

The table below summarizes representative transition metal-catalyzed cyclization reactions of compounds analogous to this compound, highlighting the versatility of this approach.

Catalyst SystemSubstrate TypeReaction TypeProduct Type
Gold(I)Arene-DiyneDouble Cyclizationβ-Substituted Naphthalenes
Gold(I)Arene-EnyneTandem Cyclization-OxidationAryl Acetaldehydes
Gold(I)2-Tosylamino-phenylprop-1-yn-3-olsCycloisomerizationIndoles
Palladium(0)1,6-Diyn-3-yl CarbonatesDecarboxylation/CyclizationPolycyclic Benzo[b]fluorenes
Palladium(II)O-Aryl Cyclic Vinylogous EstersDehydrogenative Intramolecular ArylationBenzofuran-Fused Cyclohexenones
Palladium(0)2,3-Dinitro-1,4-dialkenylbenzenesDouble Reductive Cyclization1H,8H-Pyrrolo[3,2-g]indoles

Photochemical Transformations

The photochemical behavior of this compound is expected to be dominated by the photolabile propargyl chloride group. Studies on the photodissociation of closely related propargyl halides provide significant insight into the likely transformation pathways.

Photodissociation Studies

Detailed photodissociation studies on propargyl chloride, the core reactive unit of this compound, have been conducted using techniques such as resonance-enhanced multiphoton ionization (REMPI) and slice imaging. rsc.orgrsc.org These studies reveal that upon ultraviolet (UV) irradiation, the primary photochemical event is the cleavage of the carbon-chlorine (C-Cl) bond.

When propargyl chloride is photodissociated at wavelengths around 236 nm, the primary photoproducts are the chlorine atom (in both its ground state, Cl(²P₃/₂), and spin-orbit excited state, Cl(²P₁/₂)) and the propargyl radical (C₃H₃). rsc.orgrsc.org The translational energy distributions of the Cl and Cl fragments peak at high recoil energies, which is indicative of an impulsive energy release along the C-Cl bond coordinate. rsc.orgrsc.org The angular distribution of the photofragments shows a strong dependence on the photolysis wavelength, suggesting the involvement of multiple excited electronic states in the dissociation process. rsc.orgrsc.org

At a shorter wavelength of 212 nm, the photodissociation of propargyl chloride again yields Cl and C₃H₃ radicals. rsc.orgrsc.org At this wavelength, the photofragment angular distribution is broader and more isotropic for the chlorine atom products. rsc.orgrsc.org In addition to the propargyl radical, evidence for the formation of a cyclic C₃H₃⁺ ion has been observed, which is thought to arise from the dissociative ionization of the parent propargyl chloride molecule. rsc.orgrsc.org

Theoretical calculations support the experimental findings, indicating that electronic excitations to multiple triplet states contribute to the photodissociation at longer wavelengths, while predissociation from the first excited singlet state becomes more significant at shorter wavelengths. rsc.orgrsc.org The ultraviolet absorption spectrum of the propargyl radical itself shows a broad peak centered around 240 nm. nih.gov Photodissociation of the propargyl radical in this wavelength region leads to the formation of a hydrogen atom and a C₃H₂ molecule, with an isotropic angular distribution of the H-atom product. nih.gov

For this compound, it is anticipated that the primary photochemical pathway upon UV irradiation would be the homolytic cleavage of the C-Cl bond, generating a phenylpropargyl radical and a chlorine atom. The presence of the benzene ring may influence the excited state dynamics and potentially open up other minor reaction channels, but the fundamental C-Cl bond scission is expected to be the dominant process.

The key findings from photodissociation studies of the analogous propargyl chloride are summarized in the table below.

WavelengthPrimary PhotofragmentsKey Observations
~236 nmCl(²P₃/₂), Cl*(²P₁/₂), C₃H₃High recoil energy of Cl fragments; Anisotropic angular distribution. rsc.orgrsc.org
212 nmCl, C₃H₃, cyclic C₃H₃⁺Broader, isotropic Cl distribution; Evidence of dissociative ionization. rsc.orgrsc.org

Mechanistic Investigations of Reactions Involving 3 Chloroprop 1 Yn 1 Yl Benzene

Elucidation of Nucleophilic Substitution Mechanisms

The presence of a chlorine atom at the propargylic position makes (3-chloroprop-1-yn-1-yl)benzene susceptible to nucleophilic substitution reactions. The mechanism of these substitutions can vary depending on the reaction conditions and the nature of the nucleophile.

Hydroxyl Negative Ion Attack on Carbon Atoms Connected to Chlorine

The reaction of this compound with a hydroxide (B78521) negative ion (OH⁻) results in the displacement of the chloride ion to form the corresponding propargyl alcohol. This substitution primarily occurs at the carbon atom directly bonded to the chlorine. The mechanism of this transformation can be understood through the lens of classical nucleophilic substitution pathways.

Propargyl halides can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. In the case of this compound, the reaction pathway is influenced by the stability of potential intermediates. The formation of a propargylic carbocation is a key feature of the Sₙ1 pathway. This carbocation is stabilized by resonance with the adjacent alkyne and the phenyl group, making an Sₙ1-like mechanism plausible.

Alternatively, a direct, one-step Sₙ2 mechanism can occur, where the hydroxide ion attacks the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion. The stereochemistry and kinetics of the reaction would determine the predominant pathway. Given the potential for a stabilized carbocation, a continuum of mechanisms between pure Sₙ1 and Sₙ2 is also possible.

The reaction with hydroxide can be summarized as follows:

Reaction Scheme: C₆H₅-C≡C-CH₂Cl + OH⁻ → C₆H₅-C≡C-CH₂OH + Cl⁻

Mechanistic Aspects of Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond in this compound is a region of high electron density, making it reactive towards both electrophiles and, under certain conditions, nucleophiles. acs.org

Electrophilic Addition: Electrophilic addition to alkynes is a common reaction, though generally slower than for alkenes due to the formation of a less stable vinyl carbocation intermediate. In the case of this compound, the addition of an electrophile (E⁺) to the alkyne would proceed via the formation of a carbocation. The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Two possible carbocations can be formed:

Addition to the C1 carbon: This would place the positive charge on the C2 carbon, adjacent to the phenyl group (a benzylic-type carbocation). This carbocation is significantly stabilized by resonance with the phenyl ring.

Addition to the C2 carbon: This would place the positive charge on the C1 carbon, adjacent to the chloromethyl group.

Due to the superior stabilization afforded by the phenyl group, the attack of the electrophile will preferentially occur at the C2 carbon, leading to the formation of the more stable benzylic-type vinyl carbocation. The subsequent attack of a nucleophile (Nu⁻) will complete the addition.

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly when the alkyne is substituted with electron-withdrawing groups. The phenyl group in this compound can act as an electron-withdrawing group via its inductive effect, making the alkyne more susceptible to attack by strong nucleophiles. The mechanism involves the direct attack of the nucleophile on one of the sp-hybridized carbons, forming a vinyl anion, which is then protonated or reacts with an electrophile.

Pathways of Radical Reactions and Intermediate Species

Radical reactions involving this compound can be initiated by radical initiators or by photolysis. These reactions often proceed via chain mechanisms and involve radical intermediates.

A key intermediate in the radical reactions of this compound is the propargyl radical, formed by the homolytic cleavage of the C-Cl bond. This radical is stabilized by resonance with both the alkyne and the phenyl group.

Once formed, this radical can undergo several transformations:

Radical Addition: The radical can add to another molecule of this compound or other available alkenes or alkynes.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form phenylallene or phenylpropyne.

Dimerization: Two radicals can combine to form a dimer.

Radical addition to the alkyne moiety can also occur, particularly with radical species like the bromine radical (Br•) in the presence of peroxides. masterorganicchemistry.com The addition of the radical will occur at the position that leads to the most stable resulting radical. In this case, addition to the C2 carbon would generate a radical at the C1 position, which is stabilized by the adjacent phenyl group.

Reaction Mechanisms of Transition Metal-Catalyzed Processes

Transition metals, particularly nickel and palladium, are effective catalysts for a variety of transformations involving this compound, enabling the formation of complex molecular architectures under mild conditions.

Nickel-Catalyzed Reductive Coupling and Arylation Mechanisms

Nickel catalysts are widely used for reductive coupling reactions, which involve the formation of a new carbon-carbon bond between two electrophiles in the presence of a reducing agent. rsc.org For this compound, the propargylic chloride moiety can participate in such couplings. A general mechanistic cycle for a nickel-catalyzed reductive cross-coupling of this compound with an aryl halide (Ar-X) is outlined below.

Proposed Catalytic Cycle:

Reduction of Ni(II) to Ni(0): The active catalyst, a Ni(0) species, is generated in situ by the reduction of a Ni(II) precatalyst with a stoichiometric reductant (e.g., Zn, Mn).

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the more reactive electrophile, typically the aryl halide (Ar-X), to form an arylnickel(II) intermediate, Ar-Ni(II)-X.

Second Electrophile Activation: The second electrophile, this compound, is activated. This can occur via a second oxidative addition to form a Ni(IV) intermediate or through the formation of a radical intermediate. Some evidence suggests that for alkyl halides, a radical pathway is often involved. rsc.org

Reductive Elimination: The two organic fragments on the nickel center couple, and the desired cross-coupled product is released from the metal center, regenerating a Ni(II) species which is then reduced to Ni(0) to continue the catalytic cycle.

The table below summarizes the key steps in the proposed mechanism.

StepDescriptionIntermediate Species
1. Catalyst Activation Reduction of Ni(II) precatalyst to the active Ni(0) species.Ni(0)Lₙ
2. Oxidative Addition Ni(0) inserts into the Ar-X bond.Ar-Ni(II)(Lₙ)X
3. Radical Formation/Capture Single electron transfer from the Ni complex to this compound generates a propargyl radical, which is then captured by the Ni center.[Ar-Ni(III)(Lₙ)(X)(CH₂C≡CPh)]
4. Reductive Elimination The aryl and propargyl groups couple, releasing the product.Ar-CH₂C≡CPh
5. Catalyst Regeneration The resulting Ni(II) species is reduced back to Ni(0).Ni(0)Lₙ

L represents a ligand, n is the number of ligands.

Palladium-Catalyzed Cyclization Mechanisms

Palladium catalysts are exceptionally versatile in promoting cyclization reactions of propargylic compounds. nih.gov The alkyne and the propargylic chloride functionalities in this compound can participate in various palladium-catalyzed cyclization cascades. youtube.com

A common mechanistic pathway involves the activation of the alkyne by a Pd(II) catalyst, making it susceptible to nucleophilic attack. If the substrate contains a tethered nucleophile, an intramolecular cyclization can occur. In the context of this compound, intermolecular cyclizations with other reactants are also prevalent.

A plausible mechanism for a palladium-catalyzed cyclization involving an external nucleophile (NuH) is as follows:

Proposed Catalytic Cycle:

Coordination: The palladium catalyst coordinates to the alkyne of this compound, activating it.

Nucleophilic Attack: The external nucleophile attacks the activated alkyne. The regioselectivity of the attack is influenced by steric and electronic factors.

Carbopalladation/Insertion: The resulting vinylpalladium intermediate can undergo further reactions, such as insertion of another alkyne or alkene molecule.

Reductive Elimination/β-Hydride Elimination: The final step to release the cyclized product can occur through various pathways, such as reductive elimination or β-hydride elimination, regenerating the active palladium catalyst.

The table below outlines a simplified mechanistic pathway for a palladium-catalyzed cyclization.

StepDescriptionIntermediate Species
1. Catalyst Activation A Pd(0) source is often oxidized to an active Pd(II) species, or a Pd(II) salt is used directly.Pd(II)Lₙ
2. Alkyne Activation The Pd(II) catalyst coordinates to the triple bond.[Pd(II)(Lₙ)(η²-PhC≡CCH₂Cl)]
3. Nucleophilic Attack An external or internal nucleophile attacks the activated alkyne.Vinyl-Pd(II) intermediate
4. Cyclization/Insertion The vinyl-Pd intermediate undergoes further reaction to form a cyclic structure.Cyclized-Pd(II) intermediate
5. Product Formation The organic product is released from the palladium center.Cyclized Product
6. Catalyst Regeneration The palladium catalyst is regenerated for the next cycle.Pd(II)Lₙ or Pd(0)Lₙ

L represents a ligand, n is the number of ligands.

Copper-Catalyzed Reaction Mechanisms

The copper-catalyzed reactions involving this compound and its precursors are fundamental in forming new carbon-carbon bonds. A primary example is the Sonogashira-type cross-coupling reaction, where the alkynyl group is coupled with aryl or vinyl halides. While traditionally a palladium-catalyzed reaction, copper plays a crucial co-catalytic or primary catalytic role, particularly in forming the key copper-acetylide intermediate.

A proposed mechanism for the copper-catalyzed coupling of a terminal alkyne (like phenylacetylene (B144264), a precursor to the title compound) with an alkyl or aryl halide generally proceeds through the following steps:

Formation of Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide anion then coordinates with a Cu(I) salt (e.g., CuI, CuBr) to form a highly reactive copper(I) acetylide species. The base is critical for this step to occur.

Oxidative Addition: The catalyst, now a Cu(I)-acetylide complex, reacts with the organohalide (R-X). In a process analogous to the palladium cycle, the organohalide oxidatively adds to the copper center, forming a Cu(III) intermediate.

Reductive Elimination: This high-energy Cu(III) intermediate rapidly undergoes reductive elimination, forming the final C-C coupled product (the internal alkyne) and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

Research has shown that copper(I) bromide complexed with dimethyl sulfide (B99878) (CuBr·Me2S) is an effective catalyst for coupling precursors of this compound. The reaction typically proceeds in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. Computational studies on related systems highlight that the explicit consideration of THF as a solvent significantly lowers the calculated activation energy for the addition of the organocopper species to the alkyne. mdpi.com This is due to the formation of a stabilizing π-complex between the THF-solvated copper catalyst and the alkyne. mdpi.com

The choice of copper salt and ligands can influence the reaction's efficiency. Salts with weakly coordinating ligands are often preferred as they facilitate the formation of the copper acetylide species. nih.gov

Table 1: Key Factors in Copper-Catalyzed Coupling Reactions

FactorRole & SignificanceExample
Catalyst Facilitates the formation of the copper acetylide and mediates the coupling.CuBr·Me2S, Cu₂O, CuI organic-chemistry.org
Base Deprotonates the terminal alkyne to form the acetylide anion.K₂CO₃, Cs₂CO₃ nih.govorganic-chemistry.org
Solvent Solvates the catalyst and reactants; can influence activation energy.Tetrahydrofuran (THF), Dimethylformamide (DMF) organic-chemistry.org
Ligand Can stabilize the copper catalyst and prevent side reactions like polymerization.Terpyridine, Xantphos nih.govresearchgate.net

Selenium-Mediated Reaction Mechanisms

Selenium reagents can be employed in reactions involving precursors to this compound. One notable reaction is the synthesis of the title compound itself from γ-phenylpropargyl alcohol using selenium tetrachloride (SeCl₄), which proceeds quantitatively. This transformation is not a catalytic cycle but a stoichiometric reaction where SeCl₄ acts as a chlorinating agent.

The mechanism is believed to proceed via an electrophilic attack of the selenium reagent on the alkyne or alcohol, followed by a rearrangement and substitution. A plausible pathway involves the following steps:

Activation of the Alcohol: The hydroxyl group of γ-phenylpropargyl alcohol attacks the electrophilic selenium tetrachloride, forming an unstable intermediate and eliminating HCl.

Propargyl/Allenic Rearrangement: This is followed by an mdpi.comnih.gov-sigmatropic rearrangement. The selenium atom attached to the oxygen migrates from the oxygen to the terminal carbon of the alkyne, leading to an allenyl selenite (B80905) intermediate.

Nucleophilic Substitution: A chloride ion (from SeCl₄ or HCl generated in situ) then attacks the carbon atom bonded to the oxygen, displacing the selenite group and forming the final product, this compound. The selenium-containing byproduct is subsequently eliminated.

This reaction showcases the utility of selenium reagents in achieving specific transformations of propargylic alcohols. Mechanistic studies on related systems, such as the gold-catalyzed reactions of selenium-containing propargyl alcohols, also point to the stabilization of cationic intermediates by selenium and the propensity for propargylic rearrangements. nih.gov

Table 2: Proposed Steps in Selenium Tetrachloride-Mediated Chlorination

StepDescriptionIntermediate Species
1 Reaction of the hydroxyl group of γ-phenylpropargyl alcohol with SeCl₄.Oxonium ion / Alkoxy-selenium intermediate
2 mdpi.comnih.gov-Sigmatropic rearrangement of the propargyl selenite.Allenyl selenite intermediate
3 Nucleophilic attack by chloride at the C1 position.This compound

Influence of Solvent and Reaction Conditions on Mechanistic Divergence

The solvent, base, temperature, and choice of catalyst or ligand can profoundly influence the outcome of reactions involving this compound and its precursors, sometimes leading to completely different products through mechanistic divergence.

In copper-catalyzed coupling reactions, the solvent plays a critical role. While THF is effective for many couplings, other solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be superior in specific cases, particularly for Sonogashira-type reactions. nih.govorganic-chemistry.org For example, screening has shown that DMSO can be the most efficient solvent for certain aryl-radical-enabled copper-catalyzed alkynylations. nih.gov The polarity and coordinating ability of the solvent affect the solubility of the catalyst and intermediates, the stability of transition states, and the rate of key steps like oxidative addition and reductive elimination. mdpi.com

The choice of base is also crucial. In copper-catalyzed couplings, a strong base like potassium carbonate is often required to deprotonate the alkyne effectively. nih.gov However, in other contexts, the presence of a strong base could favor elimination or other side reactions.

Mechanistic divergence is also observed in the dimerization of alkynes, a common side reaction in coupling chemistry. The choice of metal catalyst and solvent can dictate the stereoselectivity of the resulting enyne product. For instance, certain rhodium-catalyzed dimerizations of aryl alkynes in methanol (B129727) yield (Z)-enynes, whereas performing the same reaction in THF can reverse the selectivity to favor the (E)-isomer. nih.gov This highlights how the reaction environment can steer the mechanism through different pathways (e.g., carbometallation vs. hydrometallation).

The conditions can also determine whether a C-alkylation or O-alkylation occurs in reactions of related compounds with ambident nucleophiles, demonstrating a clear mechanistic divergence based on the substrate's ability to adopt a specific conformation suitable for one pathway over the other. nih.gov For propargyl systems, the balance between desired coupling and undesired side reactions like polymerization is delicate, and conditions must be optimized to favor the intended mechanistic pathway. nih.gov

Table 3: Influence of Reaction Conditions on Mechanistic Pathways

ConditionInfluence on MechanismPotential Outcomes
Solvent Polarity/Coordination Affects catalyst stability, activation energy, and transition state geometry. mdpi.comChange in reaction rate (e.g., THF vs. DMSO) nih.gov; altered stereoselectivity (e.g., MeOH vs. THF) nih.gov
Base Strength/Type Controls the formation of key intermediates like acetylides. nih.govEfficient coupling (e.g., K₂CO₃) nih.gov; promotion of side reactions.
Catalyst/Ligand Dictates the primary catalytic cycle and can prevent undesired pathways. nih.govFavored cross-coupling vs. homocoupling (Glaser coupling). nih.gov
Temperature Influences reaction kinetics and can overcome activation barriers for competing pathways.Increased yield vs. decomposition or side-product formation.

Applications of 3 Chloroprop 1 Yn 1 Yl Benzene in Complex Molecule Synthesis and Materials Science

Building Block in Advanced Organic Synthesis

The utility of (3-chloroprop-1-yn-1-yl)benzene in synthetic chemistry is significant, primarily due to its function as a versatile precursor for more complex structures. The compound's alkyne group can undergo various derivatizations, while the chloro group serves as a leaving group in substitution reactions, enabling the introduction of diverse functionalities.

This compound is widely recognized as a fundamental building block for creating sophisticated organic compounds. wfu.edu Its dual reactivity, stemming from the terminal alkyne and the propargylic chloride, allows chemists to employ it in various synthetic pathways. The alkyne functional group is a gateway for additions, cycloadditions, and coupling reactions, while the chloride is susceptible to nucleophilic substitution. This adaptability makes it a valuable precursor in multi-step syntheses aimed at producing complex molecular frameworks that are often the core of pharmaceuticals, natural products, and functional materials.

A notable application of this compound and its derivatives is in the synthesis of modified nucleobases. A photoredox-catalyzed approach has been developed for creating sulfur-substituted analogues of isocytosine. bldpharm.com This method involves the coupling of a modular phenyl propargyl chloride with thiourea, demonstrating an innovative pathway to sulfur-containing heterocyclic compounds that are of interest in medicinal chemistry. bldpharm.com

Propargyl electrophiles, such as this compound, are crucial precursors in the synthesis of allenes, which are important structural motifs in natural products and pharmaceuticals. biosynth.com Allenes serve as versatile intermediates for building complex molecules. nih.govnih.gov Transition metal-catalyzed reactions, particularly those using nickel, have emerged as powerful methods for this transformation.

A significant challenge in the synthesis of allenes from propargyl electrophiles is controlling the regioselectivity, as reactions can yield either the desired allene (B1206475) or an isomeric propargylic product. biosynth.comnih.gov Recent advancements have addressed this through ligand-controlled, nickel-catalyzed reductive coupling reactions. nih.govnih.gov These methods couple secondary propargyl electrophiles with aryl halides, overcoming previous limitations and allowing for the highly regioselective synthesis of aryl-substituted allenes with excellent functional group compatibility. nih.govnih.gov

Table 1: Methods for Aryl-Substituted Allene Synthesis from Propargyl Electrophiles

Catalyst System Reactants Product Type Key Features
Nickel/Dimethyl-1,10-phenanthroline ligand Secondary Propargyl Carbonates + Aryl Halides C1-Arylated Allenes High regioselectivity, broad substrate compatibility, avoids organometallic nucleophiles. nih.govnih.gov
Iron-catalyzed Kumada-type coupling Propargyl Halides + Alkylmagnesium Reagents Allenes and Propargyl Products Concomitant formation of propargyl coupling derivatives was observed. benthamscience.com

The furan (B31954) nucleus is a common feature in many naturally occurring compounds. bldpharm.com While direct hydroformylation of this compound is not the primary route, it serves as a precursor to substrates used in such reactions. The synthesis of 3-substituted furans can be achieved through the hydroformylation of substituted propargylic alcohols. bldpharm.com this compound can be readily converted to the corresponding 3-phenylpropargyl alcohol, which can then undergo a regioselective hydroformylation reaction using rhodium catalysts to produce 3-aryl-substituted furans. bldpharm.com Other metal-catalyzed cycloisomerization reactions of propargylic alcohols also provide efficient routes to highly substituted furans. google.com

This compound and its derivatives are valuable reagents for modifying heterocyclic systems, a key strategy in drug discovery. A prominent example is the synthesis of purine-based inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a target for cancer therapy. bldpharm.com The inhibition of Hsp90 leads to the degradation of numerous oncogenic client proteins. bldpharm.com

In the synthesis of novel Hsp90 inhibitors, a purine (B94841) core is alkylated with a derivative of this compound. For instance, treating 6-chloro-purin-2-amine with 1-(3-chloroprop-1-yn-1-yl)-4-methylbenzene (B3048193) yields N⁷ and N⁹-alkynylated purine regioisomers. The terminal alkyne of these intermediates can be further functionalized, for example, through a "click reaction" with sodium azide (B81097) to produce 1,2,3-triazoles, demonstrating the utility of the propargyl group as a handle for further diversification. This approach allows for the creation of a library of compounds designed to fit into the ATP-binding pocket of Hsp90. bldpharm.com

Table 2: Synthesis of Purine-Based Hsp90 Inhibitor Precursors

Purine Starting Material Reagent Products Reaction Conditions Yields
6-chloro-purin-2-amine 1-(3-chloroprop-1-yn-1-yl)-4-methylbenzene N⁹ and N⁷-regioisomers (10 and 11) NaI, K₂CO₃, DMF, rt 10% (N⁹), 59% (N⁷)
Compound 10 (N⁹-isomer) NaN₃ p-tolyl-substituted 1,2,3-triazole (12) I₂, DMF, 120 °C 54%

Oxathiolene oxides are sulfur-containing heterocyclic compounds that have been investigated for their potential as anticarcinogenic enzyme inducers. wfu.edunih.govnih.gov The synthesis of these molecules can be achieved using propargyl alcohols as key starting materials. nih.govnih.gov this compound can be converted to 3-phenylprop-2-yn-1-ol, which then participates in a chelation-controlled addition of an organometallic nucleophile. wfu.edunih.gov The resulting intermediate is then trapped with a sulfur electrophile, such as sulfur dioxide (SO₂), to form the desired oxathiolene oxide ring system. wfu.edunih.govnih.gov This methodology provides a route to a variety of substituted oxathiolene oxides for biological screening. wfu.edu

Functional Group Protection Strategies and Derivatization in Peptide Synthesis (Propargyl Ester Context)

In the multi-step process of peptide synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions and ensure the correct amino acid sequence. biosynth.com The carboxyl group of an amino acid is one such group that requires temporary protection. The propargyl group, structurally related to the functional end of this compound, is employed as an effective protecting group for carboxylic acids in the form of a propargyl ester. researchgate.netnih.govresearchgate.net

The introduction of this protecting group can be achieved by reacting an N-protected amino acid with propargyl bromide in the presence of a base like potassium carbonate, or by treating the amino acid with propargyl alcohol saturated with HCl. researchgate.netresearchgate.net This strategy creates a propargyl ester, which is stable under various reaction conditions used in peptide synthesis. nih.gov

A key advantage of the propargyl ester is its unique deprotection condition. The removal of the propargyl group is accomplished using a neutral reagent, benzyltriethylammonium tetrathiomolybdate. nih.gov This method is highly selective and does not affect other common protecting groups used in peptide synthesis, such as the acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethyloxycarbonyl) groups. researchgate.netresearchgate.net This orthogonality allows for the selective deprotection of the C-terminus while other protecting groups on the N-terminus or amino acid side chains remain intact. wikipedia.org

Studies have demonstrated that the protection and deprotection of amino acids as propargyl esters proceed in high yields and without causing racemization of the chiral center. nih.gov This methodology has been successfully applied to the synthesis of dipeptides, tripeptides, and tetrapeptides in solution-phase synthesis. nih.govresearchgate.net The stability of the propargyl ester to both acidic and basic conditions, combined with its mild and selective removal, makes it a valuable addition to the strategies available for complex peptide synthesis. researchgate.net

Table 1: Orthogonality of Propargyl Ester Deprotection

Protecting Group Typical Deprotection Condition Stability to Propargyl Ester Deprotection (Tetrathiomolybdate)
Propargyl (Prp) Tetrathiomolybdate (neutral) -
Fmoc Base (e.g., Piperidine) Stable researchgate.netnih.gov
Boc Acid (e.g., TFA) Stable researchgate.net
t-Butyl (tBu) ester Acid (e.g., TFA) Stable researchgate.net

| Allyl (All) ester | Pd(0) catalyst | Not fully orthogonal researchgate.net |

Precursor for Advanced Materials and Resins (Contextual Relevance of Propargyl Derivatives)

The propargyl group, a key feature of this compound, serves as a fundamental building block for a variety of advanced materials and resins. rawsource.com The high reactivity of the alkyne function allows it to undergo various polymerization reactions, such as cyclotrimerization, oxidative coupling, and addition polymerizations, yielding highly cross-linked and thermally stable materials. google.com Propargyl-containing monomers, such as propargyl alcohol, propargyl methacrylate, and propargyl acrylate, are utilized in the synthesis of specialized polymers. specialchem.comspecialchem.comresearchgate.net

The incorporation of propargyl groups into a polymer backbone or as terminal functional groups imparts desirable properties. For instance, polymers derived from propargyl alcohol propoxylate exhibit improved thermal stability, mechanical strength, and chemical resistance. rawsource.com The alkyne moiety provides a site for post-polymerization modification, often through highly efficient "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise introduction of various functionalities onto the polymer chain. mdpi.com

Recent research has focused on the synthesis of hyper-cross-linked microporous polymers using propargyl-containing monomers. mdpi.com For example, the copolymerization of acetal-protected propargyl alcohol with a cross-linker like 1,3,5-triethynylbenzene (B1295396) produces a porous network. mdpi.com After polymerization, deprotection of the hydroxyl groups creates a functional material with a high surface area and a large number of active sites. mdpi.com These materials have shown significant promise for applications such as the reversible capture of carbon dioxide and water vapor, with some networks demonstrating among the highest water vapor capture capacities reported for porous polymers. mdpi.com

Furthermore, copper-catalyzed chain-growth condensation polymerization of propargyl electrophiles has emerged as a method to synthesize polydiynes with controlled molecular weights and defined end-groups. chemrxiv.org This level of control is crucial for developing advanced materials with tailored properties for specific applications in electronics, coatings, and composites. The versatility of propargyl derivatives, including compounds like this compound, positions them as critical precursors in the ongoing development of novel functional materials and resins. nih.gov

Table 2: Research Findings on Propargyl-Containing Polymers

Monomer/Precursor Polymerization Method Key Findings/Properties of Resulting Material Application Area
Propargyl Alcohol Radiation-induced polymerization π-conjugated, colored polymers with semiconductor properties (optical band gaps 2.85–3.50 eV). researchgate.net Electronic materials
Acetal-protected propargyl alcohol & 1,3,5-triethynylbenzene Chain-growth copolymerization Hyper-cross-linked microporous networks with high surface area (400-800 m²/g) and high density of functional groups. mdpi.com Gas capture (CO₂, H₂O), functional supports
Propargyl Carbonates Copper-catalyzed chain-growth condensation polymerization Polydiynes with controllable molecular weights and end-groups. chemrxiv.org Advanced functional polymers

Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring in 3 Chloroprop 1 Yn 1 Yl Benzene Research

Spectroscopic Methods for Chemical Structure Analysis

Spectroscopy is fundamental to the characterization of (3-Chloroprop-1-yn-1-yl)benzene, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C APT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the chlorine atom are expected to resonate as a singlet at approximately δ 4.3 ppm, while the acetylenic proton is generally not present in this specific structure. The integration of these signals provides a quantitative measure of the protons in each unique chemical environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the phenyl group are expected to show signals between δ 120 and 135 ppm. The two sp-hybridized carbons of the alkyne group would appear in the range of δ 80-90 ppm. The methylene carbon attached to the chlorine atom (CH₂Cl) would likely be found further downfield, around δ 40-50 ppm. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

¹H NMR Expected Chemical Shifts
Proton Type Expected Chemical Shift (δ, ppm)
Aromatic (C₆H₅)7.2 - 7.5 (multiplet)
Methylene (CH₂Cl)~4.3 (singlet)
¹³C NMR Expected Chemical Shifts
Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C₆H₅)120 - 135
Alkynyl (C≡C)80 - 90
Methylene (CH₂Cl)40 - 50

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key vibrational modes expected for this compound include the C-H stretching of the aromatic ring (around 3030-3100 cm⁻¹), the characteristic C≡C triple bond stretching of the alkyne group (around 2190-2260 cm⁻¹), and the C-Cl stretching vibration (typically in the range of 600-800 cm⁻¹). The presence of these absorption bands provides strong evidence for the compound's structure.

FT-IR Expected Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3030 - 3100
Alkynyl C≡C Stretch2190 - 2260
C-Cl Stretch600 - 800

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is first ionized, often by electron impact (EI). The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 150.61 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at m/z 152, with an intensity about one-third of the main molecular ion peak. nih.gov Common fragmentation pathways would include the loss of the chlorine atom and cleavage of the propargylic bond, leading to characteristic fragment ions.

High Resolution Electron Energy Loss Spectroscopy (HREELS)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nsf.gov For this compound, XPS analysis would provide the binding energies of the core-level electrons of carbon (C 1s) and chlorine (Cl 2p). High-resolution scans of the C 1s region could distinguish between the sp² carbons of the benzene ring, the sp carbons of the alkyne, and the sp³ carbon bonded to chlorine. researchgate.net The Cl 2p spectrum would confirm the presence of chlorine and its oxidation state. This technique is particularly valuable for analyzing the surface chemistry of materials functionalized with this compound. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.

Gas Chromatography (GC): GC is a common technique for analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it allows for both quantification and identification. The purity of a sample can be determined by the relative area of the peak corresponding to the compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of organic compounds, enabling the separation, identification, and quantification of components within a mixture. capes.gov.bryoutube.comthermalsupport.com In the context of "this compound" research, HPLC is invaluable for monitoring the progress of its synthesis and subsequent polymerization reactions. tulane.edumdpi.comdntb.gov.ua

Structural Elucidation and Purity Assessment:

Before polymerization, HPLC is employed to assess the purity of the this compound monomer. A pure sample will ideally show a single, sharp peak in the chromatogram. The retention time of this peak, under specific conditions (e.g., column type, mobile phase composition, and flow rate), serves as a key identifier for the compound. The presence of additional peaks would indicate impurities, which can be quantified by their peak areas. For separating non-polar compounds like this compound, reversed-phase HPLC is typically the method of choice. dntb.gov.ua In this mode, a non-polar stationary phase is used with a polar mobile phase.

Reaction Monitoring:

During the polymerization of this compound, HPLC can be used to monitor the consumption of the monomer over time. tulane.edu By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, a kinetic profile of the polymerization can be constructed. The decrease in the area of the monomer peak directly corresponds to its conversion into the polymer. This data is critical for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time to achieve the desired polymer characteristics.

A typical HPLC analysis of a reaction mixture would involve separating the unreacted monomer from the polymeric product and any side products. cnr.ittcichemicals.com The polymer, being of high molecular weight, would either be strongly retained on the column or elute very early depending on the chromatographic mode, while the smaller monomer molecule would have a distinct retention time.

Below is a hypothetical data table representing the HPLC analysis for monitoring the polymerization of this compound.

Time (hours)Monomer Peak Area (arbitrary units)Monomer Conversion (%)
010000
175025
250050
425075
65095
8<10>99
HPLC Conditions: Column: C18; Mobile Phase: Acetonitrile/Water gradient; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. aps.orgresearchgate.netrsc.org It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, a critical factor influencing the polymer's physical and mechanical properties. rsc.orgnih.gov

Determining Molecular Weight and Polydispersity:

For poly(this compound), GPC is the primary method to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The PDI provides insight into the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often a hallmark of a well-controlled, or "living," polymerization. mdpi.comfishersci.ca

The analysis is typically performed by dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have longer elution times. The system is calibrated using polymer standards of known molecular weights, such as polystyrene.

Research on substituted polyacetylenes has shown that their molecular weights can be effectively controlled by the choice of catalyst and polymerization conditions. tulane.eduresearchgate.net GPC analysis is crucial in these studies to correlate the synthetic strategy with the resulting polymer characteristics.

The following table presents representative GPC data for poly(phenylacetylene) derivatives, analogous to what would be expected for poly(this compound) synthesized under different conditions.

Sample IDCatalyst SystemMn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)
PPA-1Rh(nbd)Cl]26483.21.3
PPA-2WCl6/Ph4Sn141176.31.25
PPA-3Pd-based catalyst15211.4
GPC Conditions: Eluent: THF; Flow Rate: 1.0 mL/min; Calibration: Polystyrene standards. nih.govosti.gov

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For poly(this compound), Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) provide critical information about its thermal stability, phase transitions, and viscoelastic properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net

Investigating Thermal Transitions:

For amorphous or semi-crystalline polymers like poly(this compound), the glass transition temperature is a particularly important parameter. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is observed as a step-like change in the heat capacity in the DSC thermogram. The Tg is a critical factor in determining the polymer's processing and end-use temperature range.

Studies on various substituted polyacetylenes have shown that they generally exhibit high glass transition temperatures, often around 200 °C. acs.org This is attributed to the rigid, alternating double-bond structure of the polymer backbone, which restricts segmental motion. acs.org The nature of the substituent on the phenyl ring can have some influence, but the backbone structure is the dominant factor. acs.org

The following table provides typical glass transition temperatures for various substituted polyacetylenes, which serve as a reference for the expected Tg of poly(this compound).

PolymerSubstituentGlass Transition Temperature (Tg, °C)
Poly(1-phenyl-1-propyne)-C≡C-CH3~200
Poly(1-chloro-2-phenylacetylene)-Cl, -C6H5~200
Poly(2-octyne)-C6H13180
Poly(2-decyne)-C8H17160
Data obtained from dynamic mechanical analysis at 110 Hz. acs.org

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. youtube.comtainstruments.comnih.gov In a typical DMA experiment, a small oscillatory stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. youtube.comcapes.gov.br The ratio of the loss modulus to the storage modulus is the tan δ, or damping factor, which is a measure of energy dissipation. youtube.com

Characterizing Mechanical Properties and Transitions:

For poly(this compound), DMA is used to characterize its stiffness (storage modulus) over a range of temperatures. The glass transition (Tg) is readily identified as a sharp decrease in the storage modulus and a peak in the tan δ curve. youtube.comazom.com This provides a more sensitive measurement of Tg compared to DSC.

Research on substituted polyacetylenes has shown that those with phenyl groups are generally hard and brittle materials at room temperature, exhibiting high storage moduli below their Tg. acs.org The DMA data reveals that the main chain's rigidity, due to the conjugated double bonds, is the primary factor governing the high glass transition temperatures observed in these polymers. acs.org

The table below summarizes representative DMA data for a substituted polyacetylene, illustrating the changes in mechanical properties across the glass transition.

Temperature (°C)Storage Modulus (E') (GPa)Tan δMaterial State
252.50.02Glassy
1502.20.05Glassy
1801.50.30Glass Transition Region
2000.81.0 (Peak)Glass Transition
2200.10.40Rubbery
Data is representative for a phenyl-substituted polyacetylene. acs.org

Other Advanced Analytical Techniques for Material Characterization (General Applicability)

Beyond the core chromatographic and thermal analysis techniques, a variety of other advanced analytical methods are applicable for a deeper characterization of "this compound" and its polymer.

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and is particularly useful for characterizing the structure of conjugated polymers like polyacetylenes. The Raman spectra of polyacetylenes show characteristic bands for the C-C and C=C stretching vibrations of the polymer backbone. aip.orgresearchgate.netacs.org The position and shape of these bands can provide insights into the cis/trans isomeric content and the conjugation length of the polymer chains. wikipedia.orgiphy.ac.cn For instance, typical Raman bands for trans-polyacetylene are observed around 1150 cm⁻¹ and 1480 cm⁻¹. iphy.ac.cn

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: While solution NMR is used for the monomer, solid-state NMR is a powerful tool for characterizing the structure and dynamics of the insoluble polymer in its solid state. capes.gov.br High-resolution ¹³C solid-state NMR can distinguish between carbon atoms in different environments, such as crystalline and amorphous regions of a semi-crystalline polymer. researchgate.net It can also provide information about the packing and conformation of the polymer chains.

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystalline structure of materials. capes.gov.br For semi-crystalline polymers like poly(this compound), XRD patterns can be used to determine the degree of crystallinity, identify the crystal structure (polymorphism), and assess the orientation of polymer chains in films or fibers. aps.orgcapes.gov.br The presence of sharp diffraction peaks indicates crystalline order, while broad halos are characteristic of amorphous regions.

Q & A

Q. What are the optimal reaction conditions for synthesizing derivatives of (3-chloroprop-1-yn-1-yl)benzene in nucleophilic substitution reactions?

Methodological Answer: this compound is commonly used as an electrophilic reagent in nucleophilic substitutions. For example, in the synthesis of sulfur-containing bicyclic dienes, it reacts with thioacetates under basic conditions (e.g., KOH in ethanol at room temperature) . Key parameters include:

ParameterCondition
SolventEthanol
BaseKOH
TemperatureRoom temperature (~25°C)
Reaction Time2–4 hours
WorkupNH₄Cl quenching, ether extraction, silica gel chromatography

This protocol yields intermediates like (2-bromocyclohex-2-en-1-yl)(3-phenylprop-2-yn-1-yl)sulfane with >75% purity. Variations in nucleophiles (e.g., amines, thiols) require adjusting stoichiometry and solvent polarity .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and alkyne/chlorine bonding. For example, the terminal alkyne proton resonates at δ ~2.5–3.0 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 152 for C₉H₇Cl) and fragmentation patterns. NIST databases offer reference spectra for validation .
  • Gas Chromatography (GC) : Non-polar columns (e.g., DB-5) with temperature ramps (50°C to 250°C) resolve purity and byproducts. Retention indices are cross-referenced with standards .

Q. What are the stability considerations for this compound during storage and handling?

Methodological Answer: The compound is light- and moisture-sensitive due to its propargyl chloride moiety. Recommended practices:

  • Storage : Inert atmosphere (argon/nitrogen) at –20°C in amber glass vials.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to air.
  • Decomposition Signs : Discoloration (yellow to brown) indicates hydrolysis to propargyl alcohol derivatives. Monitor via TLC or GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example:

  • Diels-Alder Reactions : The alkyne’s LUMO energy (~–1.5 eV) predicts electron-deficient dienophile behavior. Substituent effects (e.g., electron-withdrawing groups) lower activation barriers by 5–10 kcal/mol .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) kinetics are simulated using molecular dynamics to optimize catalyst loading (e.g., 1–5 mol% CuI) .

Q. How should researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Methodological Answer: Follow reliability criteria for data validation :

Reliability TierCriteriaActionable Steps
Tier 1OECD/EPA guidelines, GLP compliancePrioritize for meta-analysis
Tier 2Pre-GLP studies with documented parametersReplicate with modern instrumentation
Tier 3Undocumented methods or interferencesExclude or flag for uncertainty

For example, discrepancies in Suzuki-Miyaura coupling yields (40–85%) may arise from palladium catalyst purity or oxygen sensitivity. Systematic variation of ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and degassing protocols clarifies optimal conditions .

Q. What strategies enhance the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl, carbonyl) to steer alkyne reactivity. For instance, a sulfonyl group at the para position increases ortho substitution by 30% in SNAr reactions .
  • Protection-Deprotection : Mask the alkyne with trimethylsilyl (TMS) groups to prevent undesired cyclization. TMS removal via fluoride (e.g., TBAF) restores reactivity for downstream steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in propargyl chloride substitutions, improving selectivity for terminal over internal attack .

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(3-Chloroprop-1-yn-1-yl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.